![molecular formula C17H19FN2OS B4539512 1-(3-fluorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine](/img/structure/B4539512.png)
1-(3-fluorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine
Overview
Description
1-(3-fluorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(3-fluorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine is not fully understood. However, it has been suggested that this compound acts as a partial agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. This dual activity may contribute to the compound's effects on the serotonin receptor system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-fluorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine have been studied in various in vitro and in vivo models. Some of the effects that have been observed include changes in serotonin receptor expression, alterations in neuronal activity, and modulation of neurotransmitter release. These effects suggest that this compound could be useful in studying the role of the serotonin receptor system in various physiological and pathological conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(3-fluorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine in lab experiments is its ability to selectively modulate the serotonin receptor system. This compound has been found to have a high affinity for the 5-HT1A receptor and the 5-HT2A receptor, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential for off-target effects, which could complicate the interpretation of results.
Future Directions
There are several future directions for research on 1-(3-fluorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine. One area of research could be to further investigate the mechanisms of action of this compound and its effects on the serotonin receptor system. Another area of research could be to explore the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Additionally, further studies could be conducted to evaluate the safety and efficacy of this compound in animal models and in clinical trials.
Scientific Research Applications
1-(3-fluorobenzyl)-4-[(5-methyl-3-thienyl)carbonyl]piperazine has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of neuroscience, where this compound has been found to have an effect on the serotonin receptor system. It has been suggested that this compound could be used as a tool for studying the role of the serotonin receptor system in various physiological and pathological conditions.
properties
IUPAC Name |
[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-(5-methylthiophen-3-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2OS/c1-13-9-15(12-22-13)17(21)20-7-5-19(6-8-20)11-14-3-2-4-16(18)10-14/h2-4,9-10,12H,5-8,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTCHZQZHOGCLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Fluorobenzyl)piperazin-1-yl](5-methylthiophen-3-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.